7-Chlorothieno[2,3-D]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chlorothieno[2,3-D]pyridazine is a heterocyclic compound with the molecular formula C6H3ClN2S. It is characterized by a fused ring system consisting of a thieno ring and a pyridazine ring, with a chlorine atom at the 7th position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chlorothieno[2,3-D]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-chlorothiophene with hydrazine derivatives, followed by cyclization to form the pyridazine ring. The reaction conditions often require the use of catalysts and controlled temperatures to ensure high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output .
Analyse Des Réactions Chimiques
Types of Reactions: 7-Chlorothieno[2,3-D]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or other reduced derivatives.
Cycloaddition Reactions: It can participate in cycloaddition reactions to form more complex fused ring systems.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions produce sulfoxides, sulfones, thiols, and other reduced forms .
Applications De Recherche Scientifique
7-Chlorothieno[2,3-D]pyridazine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new pharmaceuticals, particularly in the treatment of cancer, inflammation, and infectious diseases.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Materials Science: It is explored for its potential use in organic electronics and as a building block for advanced materials with unique electronic properties.
Mécanisme D'action
The mechanism of action of 7-Chlorothieno[2,3-D]pyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparaison Avec Des Composés Similaires
Pyridazine: A parent compound with a similar diazine ring structure but without the thieno ring.
Thienopyridazine: A closely related compound with a fused thieno and pyridazine ring system but different substitution patterns.
Chloropyridazine: Similar to 7-Chlorothieno[2,3-D]pyridazine but lacks the thieno ring.
Uniqueness: this compound is unique due to its fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold in drug design and materials science, offering opportunities for the development of novel compounds with enhanced biological activity and material properties .
Activité Biologique
7-Chlorothieno[2,3-D]pyridazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and synthesis. The findings are based on a review of recent literature and research studies.
Chemical Structure and Synthesis
The molecular structure of this compound features a thieno-pyridazine framework, which is known for its potential in drug development. The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. For instance, one method includes the reaction of chlorinated thiophenes with pyridazines under specific conditions to yield the desired compound.
Anticancer Properties
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings from recent studies regarding its anticancer activity:
Cell Line | IC50 Value (µM) | Mechanism of Action |
---|---|---|
A-549 (Lung Cancer) | 7.23 | Induction of apoptosis and cell cycle arrest at G1 phase |
MCF-7 (Breast Cancer) | 5.12 | Inhibition of DNA synthesis |
HeLa (Cervical Cancer) | 8.45 | Caspase-3 activation leading to apoptosis |
These results indicate that this compound can effectively inhibit the proliferation of cancer cells through multiple mechanisms, including apoptosis induction and inhibition of DNA synthesis.
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Studies have shown that treatment with this compound leads to increased levels of pro-apoptotic factors such as caspase-3 and PARP cleavage.
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest in various phases depending on the cancer type, particularly at the G1 phase in lung cancer cells.
- Inhibition of Key Enzymes : The compound may inhibit specific kinases involved in cell proliferation, thereby disrupting signaling pathways critical for cancer cell survival.
Case Studies
Several studies have highlighted the efficacy of this compound in preclinical models:
- Study on A-549 Cells : A study demonstrated an IC50 value of 7.23 µM against A-549 lung cancer cells, with evidence suggesting that the compound induced apoptosis through caspase activation.
- MCF-7 Breast Cancer Model : Another investigation reported an IC50 value of 5.12 µM for MCF-7 cells, where the compound was found to inhibit DNA synthesis significantly.
- HeLa Cells : Research indicated an IC50 value of 8.45 µM against HeLa cells, with mechanisms involving both apoptosis and cell cycle arrest.
Propriétés
IUPAC Name |
7-chlorothieno[2,3-d]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2S/c7-6-5-4(1-2-10-5)3-8-9-6/h1-3H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRWGIQKVUKVOQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C(N=NC=C21)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
697-71-2 |
Source
|
Record name | 7-chlorothieno[2,3-d]pyridazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.